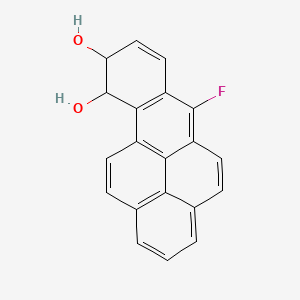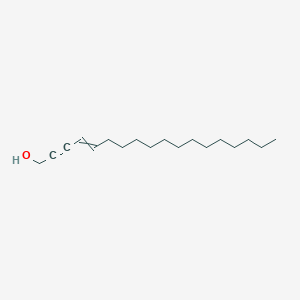![molecular formula C14H10F16O7S B14420348 1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid CAS No. 80556-03-2](/img/structure/B14420348.png)
1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid is a complex fluorinated organic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid typically involves multiple steps, starting from readily available precursors. One common approach is the reaction of 2,2,3,3,4,4,5,5-octafluoropentanol with a suitable sulfonyl chloride under basic conditions to form the sulfonate ester. This intermediate is then reacted with a dioxobutane derivative to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran to ensure high yields and purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced purification techniques, such as distillation and chromatography, ensures the removal of impurities and the attainment of high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, although the presence of fluorine atoms often imparts resistance to oxidative degradation.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydroxide), nucleophiles (e.g., amines, thiols), and oxidizing agents (e.g., hydrogen peroxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions may produce sulfonic acid derivatives .
Applications De Recherche Scientifique
1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid has several scientific research applications:
Materials Science: Used in the development of high-performance polymers and coatings due to its thermal stability and resistance to chemical degradation.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in diagnostic imaging agents.
Industry: Utilized in the production of specialty chemicals and as an additive in lubricants and surfactants.
Mécanisme D'action
The mechanism of action of 1,4-Bis[(2,2,3,3,4,4,5,5-octafluoropentyl)oxy]-1,4-dioxobutane-2-sulfonic acid involves its interaction with molecular targets through its fluorinated moieties. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological molecules, which can influence its activity in biological systems . Additionally, the compound’s sulfonic acid group can participate in ionic interactions, further modulating its effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate: A related fluorinated compound used in polymer synthesis.
Perfluorobutanesulfonyl fluoride: Another fluorinated sulfonyl compound with applications in organic synthesis.
Propriétés
Numéro CAS |
80556-03-2 |
|---|---|
Formule moléculaire |
C14H10F16O7S |
Poids moléculaire |
626.27 g/mol |
Nom IUPAC |
1,4-bis(2,2,3,3,4,4,5,5-octafluoropentoxy)-1,4-dioxobutane-2-sulfonic acid |
InChI |
InChI=1S/C14H10F16O7S/c15-7(16)11(23,24)13(27,28)9(19,20)2-36-5(31)1-4(38(33,34)35)6(32)37-3-10(21,22)14(29,30)12(25,26)8(17)18/h4,7-8H,1-3H2,(H,33,34,35) |
Clé InChI |
SNQBLQISQPEUQR-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F)S(=O)(=O)O)C(=O)OCC(C(C(C(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (1R,3R)-1,2,3,4-tetrahydro[1,1'-biphenyl]-3-carboxylate](/img/structure/B14420270.png)
![2-[(1S,2S)-1-hydroxy-2,3-dihydro-1H-inden-2-yl]acetic acid](/img/structure/B14420273.png)

![4,4'-[(Naphthalen-2-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14420292.png)
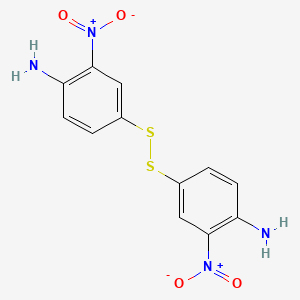
![4-[(4-Cyanophenoxy)carbonyl]phenyl 4-butylbenzoate](/img/structure/B14420301.png)
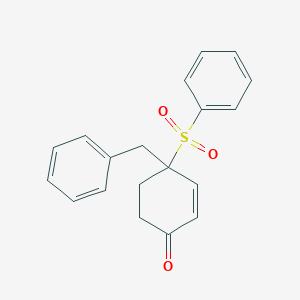
![6-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]hexan-1-ol](/img/structure/B14420316.png)
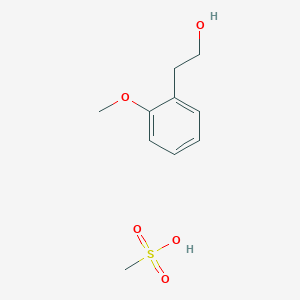
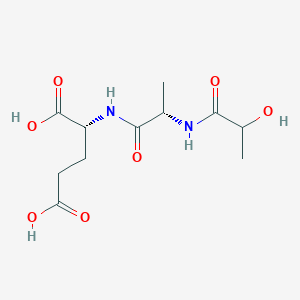

![But-2-yn-1-yl [3,4-diethoxy-5-(ethoxymethyl)phenyl]carbamate](/img/structure/B14420353.png)
